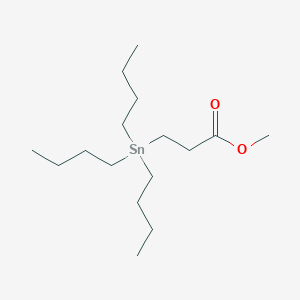
3-Acetylindolizine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylindolizine-1-carboxylic acid is a chemical compound with the CAS Number: 120221-69-4 . It has a molecular weight of 203.2 and is a solid at room temperature . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, which includes compounds like 3-Acetylindolizine-1-carboxylic acid, has been a focus of many researchers . A method for the direct acylation of indolizines with carboxylic acids has been developed . This method allows for caging a broad range of carboxylic acids with indolizines .Molecular Structure Analysis
The molecular structure of 3-Acetylindolizine-1-carboxylic acid is characterized by a carboxyl functional group, CO2H . The structure of carboxylic acids is often abbreviated as RCOOH or RCO2H .Chemical Reactions Analysis
Carboxylic acids, including 3-Acetylindolizine-1-carboxylic acid, can undergo a variety of chemical reactions . For example, they can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . They can also be synthesized by an acid-catalyzed nucleophilic acyl substitution reaction of a carboxylic acid with an alcohol .Physical And Chemical Properties Analysis
3-Acetylindolizine-1-carboxylic acid is a solid at room temperature . It has a molecular weight of 203.2 . The compound is stored at room temperature .Applications De Recherche Scientifique
Also, there is a study on the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists . This might provide some insight into the potential applications of “3-Acetylindolizine-1-carboxylic acid”.
- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
- Amino acids show promise as versatile biomolecules for creating a variety of functional biomaterials .
- A novel amino acid reaction was discovered, in which a single amino acid can form browning species in a simple solvent mixture comprising DMSO and acetone at room temperature .
Biological Potential of Indole Derivatives
Amino Acid Browning for Biomedical Applications
Synthesis of Indolizines
- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
- Amino acids show promise as versatile biomolecules for creating a variety of functional biomaterials .
- A novel amino acid reaction was discovered, in which a single amino acid can form browning species in a simple solvent mixture comprising DMSO and acetone at room temperature .
Biological Potential of Indole Derivatives
Amino Acid Browning for Biomedical Applications
Synthesis of Indolizines
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-acetylindolizine-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)10-6-8(11(14)15)9-4-2-3-5-12(9)10/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNARWZVXHBIDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600486 |
Source


|
| Record name | 3-Acetylindolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylindolizine-1-carboxylic acid | |
CAS RN |
120221-69-4 |
Source


|
| Record name | 3-Acetyl-1-indolizinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120221-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetylindolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)



![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)


![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)



